molecular formula C18H24N2O3 B608262 N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide CAS No. 492-87-5

N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide

Katalognummer: B608262
CAS-Nummer: 492-87-5
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: ASALPLLZVFIFMF-ZFWWWQNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide can be synthesized through a straightforward total synthesis starting from L-glutamic acid . The chiral-pool approach yields the desired optically active natural product in 41% overall yield . Another efficient method involves synthesizing julocrotine in three steps from Cbz-glutamine, achieving a 51% overall yield . The steps include cyclization, N-alkylation, and removal of the protecting group followed by acylation with (S)-2-methylbutanoic acid .

Industrial Production Methods: Industrial production methods for julocrotine are not well-documented, likely due to the compound’s specific applications in research and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial production if necessary

Biologische Aktivität

N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide, also known by its CAS number 492-87-5, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18_{18}H24_{24}N2_2O
  • Molecular Weight : 316.3948 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring with two keto groups and a phenylethyl substituent, which may influence its biological interactions.

This compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system due to the piperidine moiety.

Pharmacological Effects

  • Dopamine Receptor Interaction : Similar compounds have shown activity as dopamine D(3) receptor antagonists, which may provide insights into the potential antipsychotic properties of this compound .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant effects, suggesting that this compound could play a role in mitigating oxidative stress .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from apoptosis, enhancing their therapeutic potential in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the piperidine ring and substituents can significantly affect its binding affinity and selectivity towards specific receptors.

Modification Effect on Activity
Substituting phenylethylEnhances D(3) receptor affinity
Altering keto positionsModifies metabolic stability
Varying alkyl chain lengthInfluences lipophilicity and bioavailability

Study 1: Antipsychotic Potential

In a study evaluating various piperidine derivatives, this compound exhibited promising results as a selective D(3) antagonist in animal models. The findings suggest potential applications in treating schizophrenia and related disorders .

Study 2: Neuroprotection

Another research effort focused on compounds with similar structural features demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The compound's ability to modulate signaling pathways involved in cell survival was highlighted .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide exhibits potent anticonvulsant properties. Studies have shown that derivatives of similar structures possess significant efficacy in models of seizure activity.

Key Findings:

  • Mechanism of Action : The compound acts primarily on sodium channels, promoting slow inactivation and frequency-dependent inhibition of sodium currents. This mechanism is crucial for reducing neuronal hyperexcitability associated with seizures .
  • Comparative Efficacy : In animal models, the compound demonstrated anticonvulsant activity comparable to established drugs like phenobarbital and phenytoin, with effective doses (ED50) indicating a favorable therapeutic index .

Therapeutic Potential

Beyond its anticonvulsant effects, this compound is being explored for other therapeutic applications:

  • Pain Management : Its structural analogs have shown efficacy in neuropathic pain models, indicating potential use in pain management therapies .
  • Neurological Disorders : The compound's ability to modulate ion channels suggests it may have applications in treating various neurological disorders beyond epilepsy, including anxiety and depression.

Case Studies and Research Insights

Several studies have documented the pharmacological profiles of compounds related to this compound:

StudyFocusFindings
Lee et al. (2014)Anticonvulsant ActivityIdentified structure-activity relationships that enhance anticonvulsant properties through specific substitutions on the piperidine ring .
Torregrosa et al. (2015)Sodium Channel ModulationDemonstrated that certain derivatives significantly promote sodium channel slow inactivation, leading to reduced seizure frequency .
King et al. (2011)Pain AttenuationReported that modifications at the benzylamide site improved efficacy in pain models, suggesting broader applications in analgesia .

Eigenschaften

CAS-Nummer

492-87-5

Molekularformel

C18H24N2O3

Molekulargewicht

316.4 g/mol

IUPAC-Name

(2S)-N-[(3S)-2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide

InChI

InChI=1S/C18H24N2O3/c1-3-13(2)17(22)19-15-9-10-16(21)20(18(15)23)12-11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,19,22)/t13-,15-/m0/s1

InChI-Schlüssel

ASALPLLZVFIFMF-ZFWWWQNUSA-N

SMILES

CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2

Isomerische SMILES

CC[C@H](C)C(=O)N[C@H]1CCC(=O)N(C1=O)CCC2=CC=CC=C2

Kanonische SMILES

CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Julocrotine;  Julocrotonine;  Julocrotine, (-)-; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 3
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 4
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 5
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 6
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.